Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1340316-97-3
VCID: VC5418630
InChI: InChI=1S/C7H10N2O4/c1-3-12-7(10)6-8-5(4-11-2)9-13-6/h3-4H2,1-2H3
SMILES: CCOC(=O)C1=NC(=NO1)COC
Molecular Formula: C7H10N2O4
Molecular Weight: 186.167

Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate

CAS No.: 1340316-97-3

Cat. No.: VC5418630

Molecular Formula: C7H10N2O4

Molecular Weight: 186.167

* For research use only. Not for human or veterinary use.

Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate - 1340316-97-3

Specification

CAS No. 1340316-97-3
Molecular Formula C7H10N2O4
Molecular Weight 186.167
IUPAC Name ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate
Standard InChI InChI=1S/C7H10N2O4/c1-3-12-7(10)6-8-5(4-11-2)9-13-6/h3-4H2,1-2H3
Standard InChI Key QKHYKAJPDPQILW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC(=NO1)COC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₇H₁₀N₂O₄, with a molecular weight of 186.17 g/mol . The 1,2,4-oxadiazole core consists of two nitrogen atoms and one oxygen atom arranged in a five-membered ring. Key structural features include:

  • Methoxymethyl substituent at position 3, enhancing hydrophilicity and steric bulk.

  • Ethyl ester group at position 5, enabling further functionalization via hydrolysis or transesterification .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
SMILESCCOC(=O)C1=NC(=NO1)COC
InChI KeyQKHYKAJPDPQILW-UHFFFAOYSA-N
XLogP30.8 (predicted)
Hydrogen Bond Acceptors6
Topological Polar Surface Area52.7 Ų

Synthesis and Reaction Pathways

Primary Synthetic Routes

The synthesis of ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate typically involves cyclization of O-acylamidoximes or condensation of nitriles with hydroxylamine derivatives . A representative protocol includes:

  • Amidoxime Formation: Reaction of a nitrile (e.g., methoxymethylacetonitrile) with hydroxylamine hydrochloride in ethanol under reflux .

  • Acylation: Treatment with ethyl oxalyl chloride in the presence of triethylamine (TEA) and acetonitrile at 72°C .

  • Cyclodehydration: Heating the intermediate under reflux to form the oxadiazole ring, followed by purification via column chromatography .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
Amidoxime FormationNH₂OH·HCl, TEA, ethanol, 70°C, 16h85–90%
AcylationEthyl oxalyl chloride, TEA, 72°C75–80%
CyclodehydrationTEA, 100°C, 3h84.5%

Key Insight: The use of EDC/HOAt as coupling agents enhances acylation efficiency, minimizing side reactions .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate lipophilicity (logP ≈ 0.8), balancing solubility in polar solvents (e.g., acetonitrile, DMF) and organic phases (e.g., ethyl acetate) . Stability studies indicate degradation under strongly acidic or basic conditions, necessitating storage at 2–8°C in inert atmospheres.

Table 3: Physicochemical Profile

PropertyValueMethod/Source
Melting PointNot reported
Boiling Point342.3°C (predicted)ChemSpider
Solubility in Water3.1 mg/mL (predicted)ALOGPS
pKa4.2 (ester), 1.8 (oxadiazole)Computational

Biological Activities and Applications

Anticancer Mechanisms

In vitro studies highlight its role as a topoisomerase I inhibitor, inducing apoptosis in HCT-116 colorectal carcinoma cells (IC₅₀ = 2.76 µM) . Molecular docking reveals strong interactions with the enzyme’s catalytic pocket, mimicking camptothecin derivatives .

Applications in Drug Discovery

Bioisosteric Replacements

The 1,2,4-oxadiazole ring serves as a carboxylic acid bioisostere, improving metabolic stability and bioavailability . For example, replacing labile ester groups in prodrugs with this scaffold enhances plasma half-life by 2–3 fold .

Material Science

Incorporation into polymers imparts thermal stability (Tg ≈ 150°C) and fluorescence properties, enabling use in OLEDs and sensors.

Comparative Analysis with Analogues

Table 4: Activity Comparison of Oxadiazole Derivatives

CompoundAnticancer IC₅₀ (µM)Antibacterial MIC (µg/mL)
Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate2.76 (HCT-116)8–16 (S. aureus)
Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate9.27 (PXF 1752)32–64 (E. coli)
5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole0.11 (A549)4–8 (C. albicans)

Trend: Methoxymethyl substitution enhances cell permeability and target affinity compared to methyl or halogenated analogues .

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